2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a bromophenoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The starting material, 3-bromophenol, is reacted with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Indole Formation: The indole moiety is synthesized through Fischer indole synthesis, where phenylhydrazine is reacted with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The bromophenoxy intermediate is then coupled with the indole derivative using a suitable coupling reagent such as a palladium catalyst under inert atmosphere to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE: Lacks the bromophenoxy group, which may result in different biological activity and chemical reactivity.
3-BROMOPHENOXYACETONE: Lacks the indole moiety, which may affect its interaction with biological targets.
Uniqueness
2-(3-BROMOPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the presence of both the bromophenoxy and indole groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C16H14BrNO2 |
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Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H14BrNO2/c17-13-5-3-6-14(10-13)20-11-16(19)18-9-8-12-4-1-2-7-15(12)18/h1-7,10H,8-9,11H2 |
InChI Key |
SYWZOCJONKKGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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